1-Isobutyl-3-trifluoromethyl-1H-pyrazole
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Overview
Description
1-Isobutyl-3-trifluoromethyl-1H-pyrazole is a chemical compound with the molecular formula C8H11F3N2 and a molecular weight of 192.18 . It is a heterocyclic compound that contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms .
Synthesis Analysis
The synthesis of this compound and its derivatives can be achieved through various strategies. One such strategy involves the use of transition-metal catalysts, photoredox reactions, one-pot multicomponent processes, new reactants, and novel reaction types . Another method involves the alkylation of 3-(Trifluoromethyl)pyrazoles with alkyl iodides in DMF to afford the N-alkyl pyrazoles .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H11F3N2/c1-6(2)5-13-4-3-7(12-13)8(9,10)11/h3-4,6H,5H2,1-2H3 . This indicates the presence of a pyrazole ring with a trifluoromethyl group and an isobutyl group attached to it.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 192.18 .Scientific Research Applications
Synthesis and Characterization
Synthesis Methods : Enhanced synthetic procedures for trifluoromethyl substituted pyrazoles, including 1-Isobutyl-3-trifluoromethyl-1H-pyrazole, have been developed. These procedures focus on cost-effectiveness and use readily available materials. This advancement is significant in the preparation of various pyrazole derivatives (Grünebaum et al., 2016).
Characterization of Derivatives : Research on fluorinated fused-ring pyrazoles, a category which includes this compound, has been conducted. These studies emphasize the importance of structural characterization and potential medicinal applications of such compounds (Lam et al., 2022).
Chemical Properties and Stability
Thermal Properties : The thermal properties of synthesized pyrazoles, including this compound, have been investigated using differential scanning calorimetry, highlighting their stability and potential applications in various fields (Grünebaum et al., 2016).
Chemical Stability : The chemical stability of pyrazoles has been examined in studies, indicating their robustness under various conditions. This aspect is crucial for their potential application in challenging chemical environments (Colombo et al., 2011).
Applications in Various Fields
Agrochemical Applications : Certain pyrazole derivatives, such as this compound, have shown potential applications in agrochemicals, particularly as fungicides and nematocides. Their efficacy in controlling pests like M. incognita demonstrates their utility in agriculture (Zhao et al., 2017).
Medicinal Chemistry : The role of pyrazole derivatives in medicinal chemistry, particularly as potential anti-inflammatory and antitumor drugs, has been explored. This suggests a promising avenue for the development of new medications using this compound as a base compound (Lam et al., 2022).
Organic Light Emitting Diodes (OLEDs) : Research has shown that pyrazole-based compounds, like this compound, can be used in OLEDs. Their properties, such as mechanoluminescence, make them suitable for high-efficiency lighting and display technologies (Huang et al., 2013).
Lithium Ion Battery Electrolytes : this compound derivatives have been synthesized and tested as additives for lithium-ion battery electrolytes. Their reactivity and performance improvements in high voltage applications show their potential in enhancing battery technology (von Aspern et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
1-(2-methylpropyl)-3-(trifluoromethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3N2/c1-6(2)5-13-4-3-7(12-13)8(9,10)11/h3-4,6H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYBYYTWVFAAHNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=CC(=N1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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